Dicyclohexyl phthalate-d4

説明

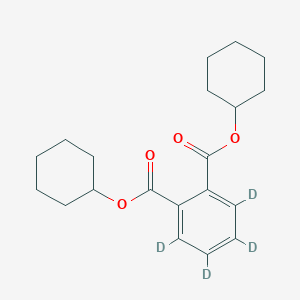

Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583592 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-25-6 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicyclohexyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate-d4 (DCHP-d4) is the deuterated analog of Dicyclohexyl phthalate (B1215562) (DCHP), a plasticizer used in a variety of consumer products.[1] Due to growing concerns over the potential endocrine-disrupting effects of phthalates, there is a need for accurate and sensitive analytical methods to monitor their presence in various matrices.[2] DCHP-d4 serves as an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[3] This technical guide provides a comprehensive overview of DCHP-d4, including its chemical properties, synthesis, analytical applications, and known biological interactions.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [4] |

| Synonyms | Phthalic acid, bis-cyclohexyl ester D4; DCHP-d4 | [4] |

| CAS Number | 358731-25-6 | [4] |

| Molecular Formula | C₂₀H₂₂D₄O₄ | [4] |

| Molecular Weight | 334.44 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Purity (HPLC) | 100.00% (at 210 nm) | [4] |

| Isotopic Purity | >95% by NMR | [4] |

| Solubility | Dichloromethane (Slightly) | [4] |

| Long Term Storage | 4°C | [4] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of deuterated phthalic anhydride (B1165640) followed by its esterification with cyclohexanol.

Experimental Protocol: Synthesis of Deuterated Phthalic Anhydride (Phthalic Anhydride-d4)

This protocol is a general method for the synthesis of deuterated phthalic anhydride via the oxidation of deuterated o-xylene (B151617).[5]

Materials:

-

o-Xylene-d10

-

Vanadium pentoxide (V₂O₅) catalyst

-

Oxygen or air

-

High-boiling inert solvent (optional, for purification)

Procedure:

-

In a reactor equipped for vapor-phase oxidation with temperature control, a gas inlet, and a condenser, heat the o-xylene-d10.

-

Pass a stream of oxygen or air through the heated deuterated o-xylene in the presence of the vanadium pentoxide catalyst.

-

Maintain the reaction temperature in the range of 350-450 °C.

-

Collect the resulting deuterated phthalic anhydride by desublimation.

-

Alternatively, the crude product can be dissolved in a suitable high-boiling inert solvent and purified by recrystallization.

-

Confirm the purity of the final product using melting point analysis and spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Experimental Protocol: Esterification to this compound

This protocol describes the esterification of the synthesized deuterated phthalic anhydride with cyclohexanol.[5]

Materials:

-

Deuterated phthalic anhydride (1.0 equivalent)

-

Cyclohexanol (2.2 equivalents)

-

Sulfuric acid or p-toluenesulfonic acid (catalytic amount, e.g., 0.5-1.0 mol%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the deuterated phthalic anhydride, cyclohexanol, and toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude DCHP-d4 by vacuum distillation or column chromatography on silica gel.

Synthesis workflow for this compound.

Analytical Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of phthalates in various matrices, including water, food, and environmental samples.[2][3] Isotope dilution mass spectrometry is the preferred technique, offering high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[2]

Experimental Protocol: Analysis of Phthalates in Water by LC-MS/MS

This protocol provides a general procedure for the determination of phthalates in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DCHP-d4 as an internal standard. This method is adapted from established protocols for phthalate analysis.[6]

Materials and Reagents:

-

This compound (internal standard stock solution)

-

Phthalate standards mix (for calibration curve)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

-

Analytical column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[6]

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Spike a known volume of the water sample (e.g., 100 mL) with a known amount of DCHP-d4 internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the phthalates and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Mobile Phase A: Water with 10 mM ammonium acetate

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B over a run time of approximately 10-15 minutes.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the specific precursor-to-product ion transitions for each phthalate and for DCHP-d4.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Dicyclohexyl phthalate (DCHP) | 331.2 | 167.1 | 249.2 |

| This compound (DCHP-d4) | 335.2 | 171.1 | 253.2 |

| Other Phthalates | Analyte-specific | Analyte-specific | Analyte-specific |

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of each phthalate standard to the peak area of the DCHP-d4 internal standard against the concentration of the phthalate standard.

-

Determine the concentration of each phthalate in the sample by using the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Analytical workflow for phthalate analysis using DCHP-d4.

Metabolism and Biological Pathways

The metabolism of Dicyclohexyl phthalate primarily occurs through hydrolysis to its monoester, monocyclohexyl phthalate (MCHP).[7] This conversion is a critical step in its biological activity. Recent studies have elucidated the role of DCHP in activating the Pregnane X Receptor (PXR), a key nuclear receptor involved in xenobiotic metabolism and lipid homeostasis.[4]

DCHP-Mediated Activation of the Pregnane X Receptor (PXR) Pathway

DCHP has been identified as a potent agonist of PXR.[4] The activation of PXR by DCHP initiates a signaling cascade that leads to increased expression of genes involved in lipogenesis and ceramide synthesis. This can result in elevated plasma cholesterol and ceramide levels.[4]

The proposed signaling pathway is as follows:

-

DCHP Binding and PXR Activation: DCHP enters the cell and binds to the ligand-binding domain of the Pregnane X Receptor (PXR).

-

PXR Heterodimerization: The DCHP-PXR complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation and DNA Binding: The PXR:RXR heterodimer translocates to the nucleus and binds to PXR response elements (PXREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits coactivators and initiates the transcription of target genes.

-

Increased Lipogenesis and Ceramide Synthesis: The target genes include those encoding for enzymes involved in the synthesis of cholesterol and ceramides.

-

Physiological Effect: The increased synthesis leads to higher circulating levels of cholesterol and ceramides, which have been associated with an increased risk of cardiovascular disease.[4]

DCHP-mediated PXR activation pathway.

Mass Spectral Fragmentation

Understanding the mass spectral fragmentation of this compound is crucial for its identification and quantification. The primary fragmentation pathway for DCHP involves the loss of one of the cyclohexyl groups.

| Ion Description | m/z (DCHP) | m/z (DCHP-d4) |

| [M+H]⁺ | 331.2 | 335.2 |

| [M+H - C₆H₁₀]⁺ (Loss of cyclohexene) | 249.2 | 253.2 |

| [Phthalic Anhydride + H]⁺ | 149.1 | 153.1 |

| [Protonated Phthalic Acid]⁺ | 167.1 | 171.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard enables the accurate and reliable quantification of phthalates in a wide range of samples. This technical guide has provided a detailed overview of its properties, synthesis, analytical applications, and its interaction with biological pathways. The provided experimental protocols and diagrams serve as a valuable resource for professionals working with this important analytical standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 3. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dicyclohexyl Phthalate-d4: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dicyclohexyl phthalate-d4 (DCHP-d4), a deuterated analog of the widely used plasticizer, Dicyclohexyl phthalate (B1215562). This document is intended to serve as a valuable resource for researchers and scientists utilizing DCHP-d4 as an internal standard in analytical methodologies, particularly within environmental and toxicological studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound essential for accurate quantification in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | Dicyclohexyl phthalate-3,4,5,6-d4 | [1][2] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1,2-Dicyclohexyl Ester-d4, Phthalic Acid Dicyclohexyl Ester-d4, DCHP-d4 | [2][3] |

| CAS Number | 358731-25-6 | [1][2][4] |

| Molecular Formula | C₂₀H₂₂D₄O₄ | [3][5] |

| Molecular Weight | 334.44 g/mol | [1][2] |

| Isotopic Enrichment | 99 atom % D | [6] |

Physical Characteristics

| Property | Value | Reference |

| Physical State | White, crystalline solid | [7] |

| Melting Point | 63 - 67 °C | [8] |

| Boiling Point | 425.8 ± 18.0 °C at 760 mmHg | [5] |

| Flash Point | 180 - 190 °C (356.0 - 374.0 °F) | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.544 | [5] |

| Water Solubility | Insoluble | [9] |

| Vapor Pressure | 8.7 x 10⁻⁷ mmHg | [9] |

Synthesis and Manufacturing

The synthesis of Dicyclohexyl phthalate is typically achieved through the catalytic esterification of phthalic anhydride (B1165640) with cyclohexanol (B46403).[7][10] A common method involves a transesterification reaction of di-methyl-o-phthalate with cyclohexanol in the presence of an organo-tin catalyst.[10] For the deuterated analog, this compound, a similar process is employed, utilizing a deuterated phthalic anhydride or a related deuterated precursor. The general synthesis workflow is outlined below.

Caption: General synthesis workflow for Dicyclohexyl Phthalate.

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates in various matrices.[1] Its nearly identical physicochemical properties to the non-labeled analog ensure similar behavior during sample preparation and analysis, correcting for matrix effects and analyte loss.[1]

Quantification of Phthalates in Drinking Water by UHPLC-UV

This section details a representative experimental protocol for the determination of phthalates in drinking water using Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, employing this compound as an internal standard.

3.1.1. Standard and Sample Preparation

-

Stock Standard Preparation: Prepare a stock standard solution of a mixture of 16 phthalates at a concentration of 1000 µg/mL each. A separate stock solution of this compound (internal standard) is also prepared at 1000 µg/mL.

-

Working Standard Preparation: A series of working standard solutions are prepared by diluting the stock solutions to achieve concentrations ranging from 0.05 to 10 µg/mL for the target phthalates, with a constant concentration of DCHP-d4.

-

Sample Preparation: For bottled drinking water samples, 4 mL of the sample is mixed with 1 mL of methanol (B129727). The solution is then filtered through a 0.45 µm filter before injection into the UHPLC system.[11]

3.1.2. Chromatographic Conditions

-

Instrument: UHPLC system with a UV detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 225 nm.

Experimental Workflow for Phthalate Analysis

The following diagram illustrates the typical workflow for the analysis of phthalates in an aqueous sample using an internal standard.

Caption: Experimental workflow for phthalate analysis.

Spectroscopic Data

Spectroscopic data is crucial for the identification and confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum of DCHP-d4 will show a molecular ion peak corresponding to its molecular weight of 334.44. The fragmentation pattern will be similar to that of the unlabeled DCHP, but with mass shifts corresponding to the deuterated fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the cyclohexyl protons. The aromatic region will be absent of signals due to the deuterium (B1214612) substitution on the benzene (B151609) ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl and cyclohexyl carbons. The signals for the deuterated carbons in the aromatic ring may be observable as weak, broadened multiplets due to carbon-deuterium coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group and the C-H stretching of the cyclohexyl groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a substance that may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of phthalates in various matrices. Its well-characterized chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, make it a critical component of modern analytical workflows in environmental monitoring, food safety, and toxicology research. This guide provides essential technical information to support its effective use in the laboratory.

References

- 1. Dicyclohexyl phthalate-3,4,5,6-d4 PESTANAL , analytical standard 358731-25-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. accustandard.com [accustandard.com]

- 5. echemi.com [echemi.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cpsc.gov [cpsc.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Dicyclohexyl Phthalate by Transesterification | Semantic Scholar [semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Dicyclohexyl Phthalate-d4 (CAS 358731-25-6) for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dicyclohexyl phthalate-d4 (DCHP-d4), a deuterated analog of the plasticizer Dicyclohexyl phthalate (B1215562) (DCHP). Its primary application is as a high-purity internal standard for the accurate quantification of DCHP in various matrices using isotope dilution mass spectrometry.[1] Due to its near-identical physicochemical properties to the unlabeled analyte, DCHP-d4 serves as the ideal internal standard, co-eluting during chromatographic separation and experiencing the same matrix effects, which corrects for variability during sample preparation and analysis.[2][3][4] This guide details its chemical properties, provides representative experimental protocols for its use, and illustrates relevant metabolic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring, resulting in a mass shift of +4 compared to the native compound.[1] This isotopic labeling is crucial for its function in mass spectrometry-based quantification.[5]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 358731-25-6 | [6][7] |

| Chemical Name | Dicyclohexyl phthalate-3,4,5,6-d4 | [6] |

| Synonyms | DCHP-d4; Phthalic Acid Dicyclohexyl Ester-d4 | [8][9] |

| Molecular Formula | C₂₀H₂₂D₄O₄ | [8] |

| Molecular Weight | ~334.44 g/mol | [1][7][8][9] |

| Appearance | White to Off-White Solid | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, n-Hexane) | [8][10][11] |

| Storage Conditions | Long Term: 4°C; Shipping: Ambient | [8] |

Table 2: Analytical Specifications

| Parameter | Specification | Reference(s) |

| Purity (HPLC) | >95% | [8] |

| Isotopic Purity | >95% | [8] |

| Chemical Purity | 98% | [7] |

| Format | Neat Solid or in Solution (e.g., 100 µg/mL in n-Hexane) | [1][10] |

Biological Interaction and Metabolism

The biological activity of DCHP-d4 is presumed to be identical to that of its non-deuterated counterpart, DCHP. Understanding these pathways is critical for toxicological studies and for monitoring exposure in biological samples.

Metabolic Pathway

Upon ingestion, DCHP is rapidly hydrolyzed in the intestine and liver to its primary metabolite, monocyclohexyl phthalate (MCHP).[12][13] This monoester is the primary form that undergoes further metabolism and excretion.

Caption: Metabolic hydrolysis of Dicyclohexyl Phthalate (DCHP).

Signaling Pathway Interference

DCHP has been identified as an agonist for the nuclear receptor Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[14] Activation of PXR can influence the expression of metabolic enzymes (like CYP3A4) and has been linked to disruptions in lipid homeostasis.[14] Furthermore, studies have shown that DCHP exposure can suppress pathways related to cholesterol and steroid biosynthesis.[15]

Caption: DCHP activation of the Pregnane X Receptor (PXR) pathway.

Experimental Protocols

The following sections describe a representative workflow for the quantification of DCHP in an aqueous sample (e.g., environmental water) using DCHP-d4 as an internal standard, followed by LC-MS/MS analysis.

Workflow Overview

The general procedure involves preparing standards, spiking the sample with the deuterated internal standard, extracting and concentrating the analytes, and finally, analyzing the extract via an instrumental method. This workflow ensures that any loss of analyte during sample processing is corrected for by the corresponding loss of the internal standard.[1]

Caption: Analytical workflow for quantification using a deuterated standard.

Detailed Methodology

This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation used.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DCHP in a suitable organic solvent (e.g., methanol).

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of DCHP-d4 in the same solvent.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range.

-

Working IS Solution: Spike each calibration standard and all samples with a fixed concentration of the DCHP-d4 stock solution.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Sample Pre-treatment: Collect water samples in pre-cleaned glass bottles. If suspended solids are present, filter through a 0.45 µm glass fiber filter.[16]

-

Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol (B129727) followed by reagent water.

-

Sample Loading: Load the pre-treated water sample (spiked with DCHP-d4) onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

-

Drying: Dry the cartridge thoroughly under a vacuum or nitrogen stream.[16]

-

Elution: Elute the retained DCHP and DCHP-d4 from the cartridge using an appropriate organic solvent (e.g., ethyl acetate/dichloromethane mixture).[16]

3. Concentration and Analysis:

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. The separation is typically performed on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both DCHP and DCHP-d4.

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Example Transitions | DCHP: [Precursor Ion] > [Product Ion] |

| DCHP-d4: [Precursor Ion+4] > [Product Ion] |

Note: Specific ion transitions must be empirically determined on the instrument used.

References

- 1. 邻苯二甲酸二环己酯-3,4,5,6-d4 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. texilajournal.com [texilajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. accustandard.com [accustandard.com]

- 11. kljindia.com [kljindia.com]

- 12. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Weight and Application of Dicyclohexyl Phthalate-d4

This technical guide provides a comprehensive overview of Dicyclohexyl phthalate-d4 (DCHP-d4), focusing on its molecular weight, chemical properties, and its application as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotope-labeled compounds for quantitative studies.

Core Chemical Properties

This compound is the deuterated analogue of Dicyclohexyl phthalate (B1215562) (DCHP), a phthalate ester used as a plasticizer.[1] The "d4" designation indicates that four hydrogen atoms on the benzene (B151609) ring of the phthalate molecule have been replaced by deuterium (B1214612) atoms. This isotopic substitution is crucial for its use in isotope dilution mass spectrometry (IDMS), as it results in a compound that is chemically almost identical to its non-labeled counterpart but has a distinct, higher molecular weight.

The key properties of this compound and its non-deuterated form are summarized below for direct comparison.

| Property | This compound | Dicyclohexyl Phthalate (Non-labeled) |

| Molecular Weight | 334.44 g/mol [2][3][4] | 330.42 g/mol [5][6] |

| Molecular Formula | C₂₀H₂₂D₄O₄[1][2] | C₂₀H₂₆O₄[7][8] |

| CAS Number | 358731-25-6[1][2][3][9] | 84-61-7[6][8] |

| Appearance | White Solid[2] | White Granular Solid[7] |

| Isotopic Enrichment | ≥99 atom % D[9] | Not Applicable |

Determination of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The substitution of four protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms is the source of the mass difference between DCHP and DCHP-d4.

Calculation Breakdown:

-

Atomic weight of Carbon (C): ~12.011 u

-

Atomic weight of Hydrogen (H): ~1.008 u

-

Atomic weight of Deuterium (D): ~2.014 u

-

Atomic weight of Oxygen (O): ~15.999 u

For Dicyclohexyl Phthalate (C₂₀H₂₆O₄): (20 * 12.011) + (26 * 1.008) + (4 * 15.999) = 240.22 + 26.208 + 63.996 = 330.424 g/mol

For this compound (C₂₀H₂₂D₄O₄): (20 * 12.011) + (22 * 1.008) + (4 * 2.014) + (4 * 15.999) = 240.22 + 22.176 + 8.056 + 63.996 = 334.448 g/mol

The calculated molecular weight aligns with the values reported in analytical standards.[2][3][4]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of DCHP and other phthalates in various samples, such as environmental or biological matrices. Its utility stems from the principles of Isotope Dilution Mass Spectrometry (IDMS).

The following outlines a typical workflow for using DCHP-d4 as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Preparation: Prepare a stock solution of DCHP-d4 of a known concentration in a suitable organic solvent. Create a series of calibration standards by spiking known amounts of non-labeled DCHP into blank matrix samples, adding a constant, known amount of the DCHP-d4 internal standard to each.

-

Sample Preparation: Homogenize the unknown sample (e.g., water, soil, plasma).

-

Spiking: Add a precise volume of the DCHP-d4 internal standard stock solution to a known volume or mass of the prepared sample. This is a critical step; the amount of internal standard added must be known accurately.

-

Extraction: Perform a sample cleanup and extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the phthalates from the sample matrix. The DCHP-d4 and the native DCHP will co-extract with nearly identical efficiency, correcting for any sample loss during this process.

-

Analysis: Analyze the extracted samples and calibration standards using an LC-MS system. The liquid chromatograph separates the analytes, and the mass spectrometer detects and quantifies both the native DCHP and the deuterated DCHP-d4 based on their unique mass-to-charge ratios (m/z).

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte signal (DCHP) to the internal standard signal (DCHP-d4) against the known concentration of the analyte in the calibration standards. The concentration of DCHP in the unknown sample is then determined by calculating its signal ratio and interpolating from the calibration curve.

This method provides high accuracy and precision by correcting for matrix effects and variations in instrument response and sample workup.

Visualized Workflow

The following diagrams illustrate the logical flow of using a deuterated internal standard in a quantitative analytical workflow and the basic structure of the molecule.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Simplified structure of this compound.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Dicyclohexyl phthalate for synthesis 84-61-7 [sigmaaldrich.com]

- 7. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dicyclohexyl phthalate [webbook.nist.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Physical Characteristics of Dicyclohexyl Phthalate-d4

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Dicyclohexyl phthalate-d4 (DCHP-d4). Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, the methodologies for their determination, and its application in analytical workflows.

Core Physical and Chemical Properties

This compound is the deuterated analogue of Dicyclohexyl phthalate (B1215562) (DCHP), a phthalate ester used as a plasticizer.[1] The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and related phthalates.[2]

-

Chemical Name: Dicyclohexyl phthalate-3,4,5,6-d4[2]

-

Synonyms: 1,2-Benzenedicarboxylic Acid 1,2-Dicyclohexyl Ester-d4, Phthalic Acid Dicyclohexyl Ester-d4, DCHP-d4[3]

-

CAS Number: 358731-25-6[4]

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated form (Dicyclohexyl phthalate) is included for comparison where specific data for the deuterated analogue is not available, as their physical properties are nearly identical.[2]

| Property | Value | Reference(s) |

| Physical State | White, crystalline solid | [5] |

| Odor | Mildly aromatic | [6] |

| Melting Point | 63 - 67 °C (for non-deuterated DCHP) | [7] |

| Boiling Point | 425.8 ± 18.0 °C at 760 mmHg (for non-deuterated DCHP) | [8] |

| Flash Point | 180 - 190 °C | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [9] |

| Vapor Pressure | 8.7 x 10⁻⁷ mmHg (for non-deuterated DCHP) | [6] |

| Refractive Index | 1.544 (for non-deuterated DCHP) | [8] |

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physicochemical properties of solid organic compounds like this compound. Below are generalized protocols for key characteristics.

-

Sample Preparation: A small amount of the finely powdered, dry DCHP-d4 is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting range.

Due to the high boiling point of DCHP-d4, vacuum distillation is often employed to prevent decomposition.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum source.

-

Procedure: A sample of DCHP-d4 is placed in the distillation flask with boiling chips. The system is evacuated to a specific pressure. The flask is heated, and the temperature at which the liquid boils and the vapor condenses is recorded, along with the pressure.

-

Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

-

Apparatus: A Pensky-Martens closed-cup tester is a common apparatus for this measurement.

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

-

Ignition Test: An ignition source is directed into the cup at regular temperature intervals.

-

Observation: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.[2]

Application in Analytical Workflows

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of phthalates in various matrices, such as environmental and biological samples.[2] Its key advantage is that it behaves almost identically to the non-labeled analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[2]

Caption: Workflow for quantification of phthalates using DCHP-d4 as an internal standard.

Safety and Handling

This compound is classified with the following hazard statements: H317 (May cause an allergic skin reaction), H360D (May damage the unborn child), and H412 (Harmful to aquatic life with long-lasting effects).[2] Appropriate personal protective equipment (PPE), such as gloves and eye shields, should be worn when handling this compound.[2] It should be stored in a well-ventilated place, and exposure should be avoided, especially during pregnancy.[2]

This guide provides a foundational understanding of the physical characteristics of this compound for its effective and safe use in a research and development setting. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Dicyclohexyl phthalate-3,4,5,6-d4 PESTANAL , analytical standard 358731-25-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cpsc.gov [cpsc.gov]

- 6. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. echemi.com [echemi.com]

- 9. kljindia.com [kljindia.com]

Dicyclohexyl phthalate-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Dicyclohexyl Phthalate-d4

For researchers, scientists, and drug development professionals utilizing this compound (DCHP-d4) as an analytical standard, understanding its stability and proper storage is critical for ensuring experimental accuracy and maintaining the integrity of results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, based on available technical data.

Chemical Stability

This compound is a deuterated analog of Dicyclohexyl phthalate (B1215562), where four protons on the aryl ring have been replaced by deuterium. It is generally considered a stable compound when stored and handled under recommended laboratory conditions. The product is chemically stable under standard ambient temperatures and use.[1][2][3]

Key stability points include:

-

General Stability : The compound is stable if stored under the recommended conditions outlined in its Safety Data Sheet (SDS).[4]

-

Thermal Stability : While stable at room temperature, exposure to excessive heat should be avoided.[1] Do not expose the compound to temperatures exceeding 50 °C (122 °F).[1] Upon intense heating, it can form explosive mixtures with air, with a critical range starting approximately 15 Kelvin below its flash point.[5] Heating to decomposition may release toxic pyrolysis products and irritating vapors, including carbon monoxide and carbon dioxide.[1][3][6]

-

Reactivity : The compound is generally non-reactive under normal conditions. However, it is incompatible with strong oxidizing agents, acids, and bases (alkali/lye).[1][2][6]

Recommended Storage and Handling Conditions

Proper storage is essential to maintain the chemical purity and integrity of this compound. After three years, it is recommended to re-analyze the compound for chemical purity before use.[4]

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature.[4] Specific ranges cited include 15°C to 25°C and ambient conditions (>5 °C).[7][8][9] | [4][7][8][9] |

| Atmosphere | Store in a dry, well-ventilated place.[5] | [5] |

| Container | Keep in a tightly closed container.[5] | [5] |

| Handling | Work under a hood and avoid inhaling the substance or creating dust.[5] Use personal protective equipment.[1] | [1][5] |

| Shelf Life | Approximately 24 months under normal laboratory conditions.[7] Should be re-analyzed after three years.[4] | [4][7] |

| Security | Store locked up or in an area accessible only to qualified or authorized personnel.[5] | [5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 358731-25-6 | [4][7][10] |

| Molecular Formula | C₂₀D₄H₂₂O₄ | [10] |

| Molecular Weight | 334.44 - 334.45 g/mol | [4][10] |

| Appearance | White to off-white granular solid or crystalline powder.[3][6] | [3][6] |

| Melting Point | 63 - 67 °C (for the unlabeled compound) | [2][5] |

| Isotopic Enrichment | 99 atom % D | [4] |

| Solubility in Water | 1.015 - 4.0 mg/L at ~24 °C (for the unlabeled compound) | [3][6] |

Degradation and Incompatibilities

Understanding potential degradation pathways is crucial for interpreting analytical results. The primary degradation mechanism for phthalate esters is hydrolysis of the ester bonds. In biological or environmental systems, this is often catalyzed by enzymes like esterases.[11]

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with:

Hazardous Decomposition Products

When heated to decomposition, DCHP-d4 can emit hazardous substances, including:

-

Carbon monoxide (CO)[6]

-

Carbon dioxide (CO₂)[6]

-

Cyclohexanol[3]

-

Cyclohexyl ether[3]

-

Phthalic anhydride[3]

-

Cyclohexyl benzoate[3]

-

Acrid smoke and irritating vapors[3]

The diagram below illustrates the conceptual hydrolytic degradation pathway for this compound.

Caption: Conceptual hydrolytic degradation of DCHP-d4.

Methodologies for Stability and Purity Assessment

While specific stability testing protocols for DCHP-d4 are not detailed in the provided results, standard analytical techniques used for the quantification of phthalates are employed for purity assessment and stability studies. These methods are essential for determining the concentration of the parent compound and identifying any potential degradants over time.

Use as an Internal Standard

This compound is primarily used as a deuterated internal standard for isotope dilution mass spectrometry (IDMS). Its physical properties are nearly identical to the non-labeled analog, allowing it to serve as a reliable marker to compensate for analyte loss and matrix effects during sample preparation and analysis by techniques like LC-MS or GC-MS.

Analytical Techniques

Common methods for the analysis of phthalates, which would be applicable for stability studies of DCHP-d4, include:

-

Gas Chromatography (GC) :

-

Method : EPA Method 8061A specifies gas chromatography with an electron capture detector (GC-ECD) for the analysis of phthalate esters in matrices like groundwater, soil, and sludge.[3][12]

-

Protocol Principle : The sample containing DCHP-d4 is extracted with a suitable solvent (e.g., petroleum ether). The extract is then purified, concentrated, and injected into the GC system. The concentration of DCHP-d4 is determined by comparing its peak area to that of a calibration curve. Degradation would be indicated by a decrease in the parent peak area and the potential appearance of new peaks corresponding to degradation products.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Method : HPLC with UV detection is a frequently used technique for separating and quantifying phthalate compounds.[12]

-

Protocol Principle : A solution of DCHP-d4 is prepared in a suitable solvent mixture (e.g., methanol/water).[12] This solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The separation is achieved using a gradient elution. The stability is assessed by monitoring the peak area of DCHP-d4 over time under specific storage conditions (e.g., temperature, light exposure). A decrease in the peak area would signify degradation.

-

These analytical methodologies provide the foundation for designing and executing a robust stability study for this compound, ensuring its continued suitability as a certified reference material and analytical standard.

References

- 1. witega.de [witega.de]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lanxess.com [lanxess.com]

- 7. pdqscientific.com [pdqscientific.com]

- 8. accustandard.com [accustandard.com]

- 9. accustandard.com [accustandard.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Toxicological Profile of Dicyclohexyl Phthalate-d4: An In-depth Technical Guide

Executive Summary

Dicyclohexyl phthalate (B1215562) (DCHP) is a plasticizer that has been the subject of toxicological evaluation due to its potential for human exposure. This guide summarizes the key toxicological data for DCHP, focusing on reproductive and developmental toxicity, genotoxicity, and its anti-androgenic mechanism of action. The information is intended for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized using diagrams.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Dicyclohexyl phthalate.

Table 1: Reproductive and Developmental Toxicity Data

| Study Type | Species | Route of Administration | Doses | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Sprague-Dawley Rat | Diet | 0, 240, 1200, 6000 ppm | Parental (Male): 240 ppmParental (Female): 1200 ppmOffspring (Male): 240 ppmOffspring (Female): 1200 ppm | Parental (Male): 1200 ppmParental (Female): 6000 ppmOffspring (Male): 1200 ppmOffspring (Female): 6000 ppm | Inhibition of body weight gain, liver and thyroid effects in parents. Decreased anogenital distance and appearance of areolae in male offspring.[1] | [1] |

| Developmental Toxicity | Sprague-Dawley Rat | Gavage | 0, 250, 500, 750 mg/kg/day | - | 250 mg/kg/day (for decreased anogenital distance in males) | Fetal growth retardation at high doses. Significant dose-related decrease in anogenital distance in male fetuses at all doses.[2] | [2] |

Table 2: Genotoxicity Data

| Assay Type | Test System | Concentrations/Doses | Metabolic Activation (S9) | Result | Reference |

| Comet Assay | Testicular cells of male rat pups (in utero exposure) | 20, 100, 500 mg/kg/day | In vivo | Positive (DNA breakage at 100 and 500 mg/kg/day) | [3] |

| TUNEL Assay | Testicular cells of male rat pups (in utero exposure) | 20, 100, 500 mg/kg/day | In vivo | Positive (Increased TUNEL-positive cells) | [3] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA | 50 to 5000 µ g/plate | With and Without | Negative |

Experimental Protocols

Two-Generation Reproductive Toxicity Study

The two-generation reproductive toxicity study for DCHP was conducted following a protocol similar to the OECD Guideline 416.[4][5][6][7]

-

Test Species: Sprague-Dawley rats.

-

Administration: DCHP was administered through the diet at concentrations of 0, 240, 1200, or 6000 ppm.[1]

-

Parental Generation (F0): Male and female rats were exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring from the F0 generation were selected and exposed to the same diet from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and detailed histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, anogenital distance, nipple retention, and developmental landmarks. Necropsy and histopathology were also performed on selected offspring.

-

Developmental Toxicity Study

The developmental toxicity of DCHP was evaluated in a study by Saillenfait et al. (2009).[2]

-

Test Species: Pregnant Sprague-Dawley rats.

-

Administration: DCHP was administered by gavage at doses of 0, 250, 500, or 750 mg/kg/day from gestation day (GD) 6 to 20.[2]

-

Maternal Evaluation: Dams were observed for clinical signs of toxicity, and body weight and food consumption were recorded.

-

Fetal Evaluation: On GD 21, fetuses were examined for external, visceral, and skeletal malformations, as well as developmental variations. Anogenital distance was measured in male fetuses.

Genotoxicity Assays

A study by Erkekoglu et al. (2013) investigated the genotoxic potential of DCHP in the testicular cells of rat pups following in utero exposure.[3]

-

Test Species: Pregnant Wistar rats.

-

Administration: DCHP was administered by gavage at doses of 0, 20, 100, and 500 mg/kg/day from gestational day 6 to 19.[3]

-

Sample Collection: Testes were collected from male pups at prepubertal, pubertal, and adult stages.

-

Comet Assay: Single-cell gel electrophoresis was performed on testicular cells to detect DNA strand breaks.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) was used to detect apoptotic cells in testicular tissue.

-

Test System: Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA.

-

Method: Plate incorporation method.

-

Concentrations: Up to 5000 µ g/plate .

-

Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction for metabolic activation.

-

Endpoint: The number of revertant colonies was counted to assess the mutagenic potential.

Signaling Pathways in Dicyclohexyl Phthalate Toxicity

The primary mechanism of reproductive toxicity for DCHP and other phthalates is through the disruption of androgen signaling, particularly in the developing male. This anti-androgenic effect is primarily due to the inhibition of testosterone (B1683101) synthesis in fetal Leydig cells.[8][9][10]

The proposed signaling pathway involves the downregulation of several key genes and proteins involved in cholesterol transport and steroidogenesis. DCHP has been shown to down-regulate the expression of genes such as Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3 in Leydig cells.[8] This leads to a reduction in testosterone production, which is crucial for the normal development of male reproductive organs.

Conclusion

The toxicological data for Dicyclohexyl phthalate (DCHP) indicate that it is a reproductive and developmental toxicant, with its primary mechanism of action being the disruption of androgen signaling. Genotoxicity data suggest a potential for DNA damage under certain conditions. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development for assessing the potential risks associated with exposure to DCHP and its deuterated analogue, DCHP-d4. Further research may be warranted to investigate any subtle differences in the toxicokinetics and metabolism of DCHP-d4 compared to DCHP.

References

- 1. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In utero exposure to dicyclohexyl and di-n-hexyl phthalate possess genotoxic effects on testicular cells of male rats after birth in the comet and TUNEL assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF DICYCLOHEXYL PHTHALATE IN RATS [jstage.jst.go.jp]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. Dicyclohexyl phthalate blocks Leydig cell regeneration in adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalate-Induced Fetal Leydig Cell Dysfunction Mediates Male Reproductive Tract Anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicyclohexyl Phthalate-d4: An In-Depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on Dicyclohexyl phthalate-d4 (DCHP-d4). However, due to the limited availability of environmental fate data for the deuterated form, this guide leverages data from its non-deuterated analogue, Dicyclohexyl phthalate (B1215562) (DCHP). The small mass difference between DCHP and DCHP-d4 is not expected to significantly alter its environmental behavior. This assumption underlies the information presented herein.

Executive Summary

Dicyclohexyl phthalate (DCHP), a high-production volume chemical, is primarily used as a plasticizer. Its environmental persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties necessitate a thorough understanding of its fate and transport in the environment. This technical guide provides a comprehensive overview of the environmental behavior of DCHP, serving as a proxy for DCHP-d4. It includes a summary of its physicochemical properties, detailed experimental protocols for assessing its environmental fate, and a review of its degradation pathways and bioaccumulation potential.

Physicochemical Properties

The environmental partitioning and mobility of DCHP-d4 are governed by its physicochemical properties. These properties determine its distribution between soil, water, and air compartments. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂D₄O₄ | N/A |

| Molecular Weight | 334.47 g/mol | N/A |

| Water Solubility | 0.2 - 1.3 mg/L at 25°C | [1] |

| Vapor Pressure | 2.5 x 10⁻⁷ mmHg at 25°C | [1] |

| Log Koc | 4.08 - 5.23 | [1] |

| Bioconcentration Factor (BCF) | 117 - 3,420 L/kg | [1] |

Table 1: Physicochemical Properties of Dicyclohexyl Phthalate

Environmental Fate and Transport

Soil Adsorption and Mobility

With a high organic carbon-water (B12546825) partitioning coefficient (Koc), DCHP exhibits low mobility in soil and is expected to strongly adsorb to soil and sediment organic matter[1]. This strong adsorption limits its potential to leach into groundwater.

Volatilization

The low vapor pressure of DCHP suggests that volatilization from water and soil surfaces is not a significant environmental transport process[1].

Bioaccumulation

DCHP has a moderate to high potential for bioaccumulation in aquatic organisms, as indicated by its Bioconcentration Factor (BCF)[1]. This suggests that the substance can accumulate in the tissues of organisms at concentrations higher than in the surrounding environment.

Degradation Pathways

The persistence of DCHP-d4 in the environment is determined by both biotic and abiotic degradation processes.

Biodegradation

Aerobic biodegradation is a significant degradation pathway for DCHP in the environment. The primary step involves the hydrolysis of one of the ester linkages to form mono-cyclohexyl phthalate (MCHP) and cyclohexanol. MCHP is then further hydrolyzed to phthalic acid and another molecule of cyclohexanol. Phthalic acid is a key intermediate that can be further mineralized by microorganisms to carbon dioxide and water through various metabolic pathways, often involving the formation of protocatechuate before aromatic ring cleavage.

Anaerobic biodegradation of DCHP also occurs, albeit at a slower rate than aerobic degradation.

Abiotic Degradation

Hydrolysis of DCHP can occur under both acidic and alkaline conditions, though it is generally slow at neutral pH. The ester bonds are susceptible to cleavage, leading to the formation of MCHP and subsequently phthalic acid.

Direct photodegradation of DCHP in the atmosphere is expected to be slow as it does not significantly absorb UV light at wavelengths greater than 290 nm. However, indirect photodegradation through reactions with hydroxyl radicals can contribute to its atmospheric degradation. The estimated atmospheric half-life for this process is relatively short.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the environmental fate of DCHP-d4, based on internationally recognized guidelines.

Soil Adsorption/Desorption: OECD Guideline 106

This protocol determines the adsorption and desorption of DCHP-d4 on different soil types using a batch equilibrium method[2][3][4][5][6].

Methodology:

-

Preparation of Materials:

-

Select a minimum of five different soil types with varying organic carbon content, pH, and texture. Air-dry and sieve the soils to < 2 mm.

-

Prepare a stock solution of DCHP-d4 in a suitable solvent (e.g., methanol). Prepare aqueous test solutions by diluting the stock solution in 0.01 M CaCl₂. The final concentration of the organic solvent should be minimal.

-

-

Adsorption Phase:

-

Add a known volume of the DCHP-d4 test solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution mixtures by shaking at a constant temperature (e.g., 20-25°C) in the dark for a predetermined time (typically 24-48 hours) to reach equilibrium.

-

Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analyze the concentration of DCHP-d4 in the supernatant using a suitable analytical method (e.g., GC-MS).

-

-

Desorption Phase:

-

After the adsorption phase, decant a known volume of the supernatant.

-

Add an equivalent volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

-

Resuspend the soil and shake for the same equilibration time as the adsorption phase.

-

Centrifuge and analyze the DCHP-d4 concentration in the supernatant.

-

-

Data Analysis:

-

Calculate the amount of DCHP-d4 adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

Determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Aerobic Biodegradation in Water: OECD Guideline 301

This set of guidelines provides methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium[7][8][9][10][11]. The "Manometric Respirometry Test" (OECD 301F) is a suitable method for DCHP.

Methodology:

-

Preparation of Inoculum and Medium:

-

Collect activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

-

Prepare a mineral salt medium as specified in the guideline.

-

-

Test Setup:

-

Add the mineral medium, inoculum, and DCHP-d4 (as the sole carbon source) to respirometer flasks. The test substance concentration is typically 100 mg/L.

-

Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

-

Incubation and Measurement:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

-

Measure the oxygen consumption in each flask over time using a respirometer.

-

-

Data Analysis:

-

Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of DCHP-d4.

-

A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.

-

Hydrolysis as a Function of pH: OECD Guideline 111

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9)[12][13][14][15][16].

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

-

Test Procedure:

-

Add a known concentration of DCHP-d4 to each buffer solution in sterile, sealed test vessels.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).

-

At various time intervals, take samples from each test vessel.

-

-

Analysis:

-

Analyze the concentration of the remaining DCHP-d4 in the samples using a suitable analytical method (e.g., HPLC-UV or GC-MS).

-

-

Data Analysis:

-

Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH and temperature.

-

Bioaccumulation in Fish: OECD Guideline 305

This guideline details a procedure for determining the bioconcentration of a chemical in fish through aqueous exposure[17][18][19][20][21].

Methodology:

-

Test Organisms:

-

Use a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

-

-

Exposure (Uptake) Phase:

-

Expose the fish to a constant, low concentration of DCHP-d4 in a flow-through system for a defined period (e.g., 28 days).

-

Regularly sample fish and water to determine the concentration of DCHP-d4.

-

-

Depuration (Post-Exposure) Phase:

-

Transfer the fish to a clean water system (without DCHP-d4) and monitor the elimination of the substance from their tissues over time.

-

-

Analysis:

-

Analyze the concentration of DCHP-d4 in fish tissue and water samples.

-

-

Data Analysis:

-

Calculate the bioconcentration factor (BCF) as the ratio of the concentration of DCHP-d4 in the fish to its concentration in the water at steady state.

-

Analytical Methods

The accurate quantification of DCHP-d4 in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method for this purpose.

Sample Preparation

-

Water: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) or solid-phase extraction (SPE) can be used to concentrate DCHP-d4 from water samples.

-

Soil and Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture (e.g., hexane/acetone) is typically employed to extract DCHP-d4 from solid matrices.

GC-MS Analysis

-

Chromatographic Separation: A capillary GC column with a non-polar or semi-polar stationary phase is used to separate DCHP-d4 from other co-extracted compounds.

-

Mass Spectrometric Detection: A mass spectrometer is used for detection and quantification. Selected ion monitoring (SIM) mode can be used to enhance selectivity and sensitivity by monitoring characteristic ions of DCHP-d4. The use of DCHP-d4 as an internal standard for the analysis of DCHP allows for accurate quantification by correcting for matrix effects and variations in extraction efficiency. EPA Method 8061A provides guidance on the analysis of phthalate esters in various matrices[1].

Conclusion

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, based on data from its non-deuterated analogue. DCHP-d4 is expected to be largely immobile in soil, with low potential for volatilization. Its primary degradation pathway is aerobic biodegradation, while abiotic processes like hydrolysis and photodegradation occur at slower rates. There is a moderate to high potential for bioaccumulation in aquatic organisms. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for researchers to further investigate the environmental behavior of this compound. A thorough understanding of these processes is essential for conducting accurate environmental risk assessments and developing effective risk management strategies.

References

- 1. epa.gov [epa.gov]

- 2. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. york.ac.uk [york.ac.uk]

- 7. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 8. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. cefic-lri.org [cefic-lri.org]

Metabolic Pathways of Dicyclohexyl Phthalate-d4: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicyclohexyl phthalate (B1215562) (DCHP), a widely used plasticizer, is subject to metabolic biotransformation in organisms. This technical guide provides a comprehensive overview of the metabolic pathways of dicyclohexyl phthalate-d4 (DCHP-d4), leveraging data from its non-deuterated analogue, DCHP. The metabolic cascade is initiated by a primary hydrolysis event, followed by a series of oxidative transformations. A key molecular interaction involves the activation of the Pregnane X Receptor (PXR), a critical regulator of xenobiotic and lipid metabolism. This document details the metabolic fate of DCHP-d4, presents quantitative data from toxicological studies, outlines relevant experimental protocols, and visualizes the involved biochemical and experimental workflows. It is presumed that the metabolic pathways of DCHP-d4 are identical to those of DCHP, with the deuterium (B1214612) labeling serving as a stable isotopic tracer for analytical purposes.

Metabolic Pathways of this compound

The metabolism of DCHP-d4 proceeds in two main phases. The initial and primary metabolic step is the hydrolysis of the diester to its monoester derivative. This is followed by secondary oxidative metabolism of the cyclohexyl moiety.

Phase I Metabolism: Hydrolysis

Dicyclohexyl phthalate is primarily metabolized in the gastrointestinal tract and liver by esterases, such as pancreatic cholesterol esterase, which hydrolyze one of the ester bonds to form monocyclohexyl phthalate (MCHP) and cyclohexanol.[1] This initial hydrolysis is a prerequisite for further metabolism and excretion. The rate of this reaction can vary between species.[1]

Phase II Metabolism: Oxidation

Following the initial hydrolysis, the MCHP molecule undergoes further oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver. While direct studies identifying all oxidative metabolites of MCHP are not extensively available, strong evidence from the metabolism of structurally similar compounds, such as diisononyl-cyclohexane-1,2-dicarboxylate (DINCH), allows for the confident postulation of subsequent metabolic steps.[2] The proposed oxidative pathway for MCHP includes:

-

Hydroxylation: The cyclohexyl ring of MCHP is hydroxylated to form various isomers of mono(hydroxycyclohexyl) phthalate (OH-MCHP).

-

Oxidation: The hydroxylated metabolites are further oxidized to keto-metabolites, forming mono(oxocyclohexyl) phthalate (oxo-MCHP).

-

Further Oxidation and Ring Cleavage: Subsequent oxidative processes may lead to the formation of carboxylated metabolites, such as mono(carboxycyclopentyl) phthalate, and ultimately to the breakdown product, cyclohexane-1,2-dicarboxylic acid (CHDA).[2] Phthalic acid is another final product of the breakdown of the parent molecule.

The following diagram illustrates the proposed metabolic pathway of DCHP-d4.

Signaling Pathway Activation: Pregnane X Receptor (PXR)

DCHP and its primary metabolite, MCHP, have been identified as potent agonists of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport, including members of the cytochrome P450 family (e.g., CYP3A4). Activation of PXR by DCHP can lead to the upregulation of its own metabolism and may also impact lipid homeostasis and other metabolic pathways.

The activation of PXR by DCHP involves the ligand binding to the receptor in the cytoplasm, followed by translocation to the nucleus, heterodimerization with the retinoid X receptor (RXR), and binding to PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.

Quantitative Data

While comprehensive quantitative data on the metabolic fate of DCHP in humans is limited, studies on the related compound DINCH provide valuable comparative insights into the expected distribution of metabolites. Toxicological studies in rats have also yielded quantitative data on the physiological effects of DCHP exposure.

Table 1: Urinary Metabolite Excretion of Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) in Humans (Comparative Data) [2]

| Metabolite | Mean Percentage of Oral Dose Excreted in Urine (48h) |

| Cyclohexane-1,2-dicarboxylic acid (CHDA) | 23.7% |

| Hydroxylated monoester (OH-MINCH) | 10.7% |

| Oxidized monoester (oxo-MINCH) | 2.0% |

| Carboxylated monoester (carboxy-MINCH) | 2.0% |

| Simple monoester (MINCH) | < 1% |

| Total Excreted | ~39.2% |

Table 2: Selected Toxicological Endpoints of Dicyclohexyl Phthalate in Rats [3][4]

| Species | Exposure Route | Dose (ppm in diet) | Duration | Observed Effects |

| Sprague-Dawley Rat | Oral (diet) | 1200 | Two-generation | Inhibition of body weight gain, hypertrophy of hepatocytes and thyroidal follicular epithelial cells. |

| Sprague-Dawley Rat | Oral (diet) | 6000 | Two-generation | Increased liver and thyroid weights, renal toxicity (males), reduced prostatic weight (F1 males), testicular atrophy (F1 males), prolonged estrous cycle (F0 females). |

| Sprague-Dawley Rat | Oral (gavage) | 750 mg/kg/day | Gestational days 6-20 | Fetal growth retardation. |

Experimental Protocols

The following protocols are representative of the methodologies used to study the metabolism and bioactivity of phthalates.

Protocol 1: In Vitro Metabolism of DCHP-d4 using Liver Microsomes

This protocol is adapted from methodologies used for other phthalates, such as DEHP, and is suitable for investigating the oxidative metabolism of MCHP-d4.[5][6]

1. Materials:

-

This compound (DCHP-d4) and Monocyclohexyl phthalate-d4 (MCHP-d4)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar deuterated compound)

-

LC-MS/MS system

2. Procedure:

-

Prepare a stock solution of MCHP-d4 in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Add the MCHP-d4 substrate to the microsomal suspension to achieve the desired final concentration (e.g., 1-100 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound (MCHP-d4) and the formation of oxidized metabolites (e.g., OH-MCHP-d4, oxo-MCHP-d4).

Protocol 2: Analysis of DCHP-d4 Metabolites in Urine by HPLC-MS/MS

This protocol is based on established methods for the quantitative analysis of phthalate metabolites in biological matrices.[7]

1. Materials:

-

Urine sample

-

β-glucuronidase enzyme

-

Solid-phase extraction (SPE) cartridges

-

Methanol, Acetonitrile, and Formic Acid (LC-MS grade)

-

Internal standard solution (containing deuterated analogues of the analytes)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

2. Procedure:

-

Enzymatic Deconjugation: To a 1 mL aliquot of urine, add the internal standard solution and ammonium acetate buffer. Add β-glucuronidase and incubate at 37°C for 2-4 hours to hydrolyze the glucuronidated metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol or acetonitrile.

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate the metabolites using a reverse-phase C18 column with a gradient elution of water and methanol/acetonitrile (both containing a small amount of formic acid).

-

Detect the metabolites using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to quantify the specific precursor-product ion transitions for each DCHP-d4 metabolite.